N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
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Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group, which is a common protecting group in organic synthesis, and a propionamide moiety, which is often involved in various chemical reactions.
Mechanism of Action
Target of Action
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide, also known as N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents . .
Mode of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given that thiq derivatives are known to have diverse biological activities, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse biological activities of thiq derivatives, the effects could potentially be wide-ranging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroisoquinoline derivative with tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Formation of the Propionamide Moiety: The final step involves the acylation of the tosylated tetrahydroisoquinoline with propionyl chloride or propionic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods would also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the tosyl and propionamide groups.
N-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the propionamide moiety.
N-Propionyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the tosyl group.
Uniqueness
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is unique due to the presence of both the tosyl and propionamide groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential biological activities compared to its simpler analogs .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-17-7-6-15-10-11-21(13-16(15)12-17)25(23,24)18-8-4-14(2)5-9-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGZWISNXYBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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